N-isobutyl-4-(2-propyn-1-yloxy)benzamide

Description

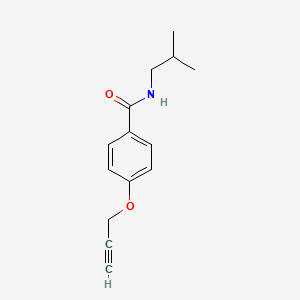

N-Isobutyl-4-(2-propyn-1-yloxy)benzamide is a benzamide derivative characterized by an isobutyl group attached to the benzamide nitrogen and a propargyloxy (propynyloxy) substituent at the para position of the aromatic ring. The propargyloxy group may influence electronic properties and metabolic stability, while the isobutyl moiety could enhance lipophilicity, impacting pharmacokinetic behavior.

Properties

IUPAC Name |

N-(2-methylpropyl)-4-prop-2-ynoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-4-9-17-13-7-5-12(6-8-13)14(16)15-10-11(2)3/h1,5-8,11H,9-10H2,2-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGAUHHUMNYTRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC=C(C=C1)OCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

The following analysis compares N-isobutyl-4-(2-propyn-1-yloxy)benzamide with structurally or functionally related benzamide derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Key Observations

Synthesis Efficiency :

- Rip-B and Rip-D () highlight how reaction time and starting materials affect yields. Rip-B’s 80% yield via a 30-minute reaction contrasts with Rip-D’s 34% yield after 6 hours, suggesting steric or electronic challenges in the latter’s synthesis.

- The high melting point of Compound 3 (306–308°C, ) indicates strong intermolecular forces, possibly due to hydrogen bonding or aromatic stacking, which may correlate with its stability under physiological conditions.

Structural Impact on Activity: The propargyloxy group in this compound introduces a terminal alkyne, which could participate in click chemistry for targeted drug delivery or metabolic interactions. This contrasts with Rip-B’s methoxy groups, which enhance electron-donating effects but reduce reactivity .

Pharmacological Diversity :

- Neuroleptic benzamides () share a core structure but differ in N-alkyl/aryl groups, which modulate receptor affinity. For example, amisulpride’s selectivity for dopamine receptors arises from its sulfonyl group, unlike the propargyloxy/isobutyl combination in the target compound .

Research Findings and Implications

Physicochemical Properties: Substituents significantly influence melting points and solubility.

Analytical Challenges :

- Forensic differentiation of benzamide derivatives () is complicated by structural similarities. Advanced techniques like NMR or mass spectrometry are critical for distinguishing compounds like Rip-B and Rip-D, which differ only in a single hydroxyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.